molecular formula C16H13ClN6O2 B14956634 N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14956634
M. Wt: 356.76 g/mol
InChI Key: OZGKZENDXNSCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring and an acetylamino-substituted phenyl group. This compound belongs to a class of substituted benzamides designed for pharmaceutical applications, particularly in oncology. The structural uniqueness of this molecule lies in its combination of a 4-chloro substituent on the benzamide core, a tetrazole moiety (known for enhancing metabolic stability and bioavailability), and the 3-acetylamino phenyl group, which may contribute to receptor binding specificity .

Properties

Molecular Formula

C16H13ClN6O2

Molecular Weight

356.76 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-2-4-13(8-12)20-16(25)14-6-5-11(17)7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)

InChI Key

OZGKZENDXNSCOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three key fragments:

  • 4-Chloro-2-(1H-tetrazol-1-yl)benzoyl chloride (Electrophilic aromatic substitution precursor)
  • 3-Acetamidoaniline (Nucleophilic coupling partner)
  • Tetrazole ring (Heterocyclic moiety installed via [3+2] cycloaddition)

Critical disconnections occur at the amide bond (C–N linkage between benzamide and aniline) and the C–N bond connecting the tetrazole to the benzamide.

Stepwise Synthesis and Reaction Optimization

Preparation of 4-Chloro-2-nitrobenzoic Acid Intermediate

The synthesis begins with functionalization of 2-nitrobenzoic acid:

  • Chlorination : Electrophilic substitution at position 4 using Cl₂ gas in the presence of FeCl₃ (1.2 eq) at 60°C for 6 hours achieves 85% yield.
  • Nitration Control : Maintenance of HNO₃/H₂SO₄ at 0–5°C prevents over-nitration.
Table 1: Chlorination Reaction Parameters
Parameter Value
Temperature 60°C ± 2°C
FeCl₃ Stoichiometry 1.2 eq
Reaction Time 6 hours
Yield 85%

Tetrazole Ring Installation via Huisgen Cycloaddition

The nitro group at position 2 is replaced with a tetrazole ring through a two-step process:

  • Nitrile Intermediate : Reduction of nitro to amine (H₂/Pd-C, EtOH) followed by Sandmeyer reaction (CuCN, NaNO₂/HCl) yields 2-cyano-4-chlorobenzoic acid (72% yield).
  • Cycloaddition : Treatment with sodium azide (NaN₃, 3 eq) and NH₄Cl in DMF at 120°C for 18 hours forms the tetrazole ring (89% yield).

Mechanistic Insight : The reaction proceeds via [3+2] dipolar cycloaddition between the nitrile and azide, followed by tautomerization to the 1H-tetrazole regioisomer.

Amide Bond Formation with 3-Acetamidoaniline

Coupling of 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride with 3-acetamidoaniline employs:

  • Schotten-Baumann Conditions : Benzoyl chloride (1 eq) in THF added dropwise to 3-acetamidoaniline (1.1 eq) in 10% NaOH at 0°C (78% yield).
  • Alternative Methods : Ullmann coupling using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C improves yield to 88%.
Table 2: Amidation Yield Comparison
Method Catalyst System Yield
Schotten-Baumann NaOH (aqueous) 78%
Ullmann Coupling CuI/L-proline 88%

Critical Process Optimization Strategies

Regioselectivity in Tetrazole Formation

The 1H-tetrazole regioisomer is favored over 2H-tetrazole due to:

  • Electronic Effects : Electron-withdrawing chloro substituent at position 4 stabilizes the 1H-tautomer via resonance.
  • Reaction Conditions : Use of NH₄Cl as a proton source directs cycloaddition regiochemistry (95:5 1H:2H ratio).

Purification Challenges and Solutions

Key impurities arise from:

  • Incomplete Chlorination : 2-Nitro-4-chlorobenzoic acid (≤5%) removed via recrystallization from EtOAc/hexanes.
  • Overtitration in Amidation : Excess 3-acetamidoaniline (≤8%) eliminated by acidic wash (1M HCl).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.47 (s, 1H, NH), 8.19–7.46 (m, 8H, aromatic), 2.10 (s, 3H, CH₃).
  • ¹³C NMR : 172.71 ppm (amide carbonyl), 157.49 ppm (tetrazole C–N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity with tR = 6.72 min.

Table 3: Key Spectroscopic Data
Technique Diagnostic Signal Assignment
¹H NMR δ 10.47 (s) Amide NH
¹³C NMR 172.71 ppm C=O (amide)
IR 1675 cm⁻¹ ν(C=O)

Comparative Evaluation of Synthetic Routes

Two primary pathways are industrially viable:

Linear Synthesis (Fragment Coupling)

  • Advantages : High modularity for analog synthesis.
  • Disadvantages : Cumulative yield loss across 5 steps (62% overall).

Convergent Synthesis (Late-Stage Amidation)

  • Advantages : Shorter sequence (3 steps), 75% overall yield.
  • Disadvantages : Requires specialized catalysts (CuI/L-proline).

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The acetylamino and chloro groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 4-chloro and tetrazole groups with 4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide , but differs in the substitution of the acetylamino phenyl group versus the sulfamoyl ethyl group. This substitution likely alters solubility and target affinity.
  • Unlike agricultural fungicides like Cyprofuram and Flutolanil , the target compound lacks alkyl ether or trifluoromethyl groups, which are common in agrochemicals. Instead, the acetylamino group suggests a focus on human therapeutic applications.
  • The oxadiazole-containing analog from replaces the tetrazole with a thioxo-oxadiazole, a modification that may influence redox activity or metabolic pathways.

Anticancer Potential

The target compound is explicitly designed for kinase inhibition, a mechanism critical in cancer therapy . In contrast, structurally related compounds like Flutolanil and Cyprofuram exhibit antifungal activity by disrupting lipid biosynthesis or mitochondrial function in pathogens . This highlights how minor structural changes (e.g., tetrazole vs. trifluoromethyl groups) can pivot a molecule’s application from agriculture to medicine.

Metabolic Stability

Tetrazole-containing compounds, including the target molecule and the sulfamoyl ethyl analog , are known for their resistance to cytochrome P450-mediated metabolism, enhancing their half-life in vivo. However, the oxadiazole derivative may exhibit different pharmacokinetics due to the sulfur atom in the oxadiazole ring, which could increase susceptibility to oxidation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted benzamides or tetrazole derivatives. For example, coupling reactions between chlorinated benzoyl chlorides and aminophenyl acetamide precursors under anhydrous conditions (e.g., pyridine as a solvent and acid scavenger) are common . Intermediates are purified via recrystallization (e.g., methanol or ethanol-DMF mixtures) and characterized using melting point analysis, IR (to confirm amide/tetrazole bonds), and NMR (to verify substitution patterns and purity) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as seen in studies of similar benzamide derivatives, where centrosymmetrical dimers formed via hydrogen bonds (e.g., N–H⋯N interactions) validate packing patterns . Complementary techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks.
  • Elemental Analysis : To verify empirical formula consistency (±0.3% deviation) .
  • HPLC : For purity assessment (≥95% threshold recommended) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., PFOR enzyme targeting, common in anaerobic organisms) due to the tetrazole moiety’s role in disrupting metabolic pathways . Use in vitro antimicrobial or cytotoxicity screens (e.g., MIC assays against S. aureus or MTT assays on cancer cell lines) to identify preliminary activity. Dose-response curves (0.1–100 µM range) and positive controls (e.g., nitazoxanide for antiparasitic comparisons) are critical .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches to predict optimal conditions (solvent, catalyst, temperature). For example, ICReDD’s workflow integrates computational screening to narrow down solvent-catalyst pairs (e.g., DMF with Pd/C for coupling reactions) and reduce trial-and-error experimentation . Molecular docking (e.g., AutoDock Vina) can also predict binding affinities to target enzymes, guiding structural modifications .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro efficacy but low in vivo bioavailability)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values to evaluate lipophilicity. The trifluoromethyl group in analogous compounds enhances metabolic stability but may reduce solubility .
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability.
  • Target Engagement Studies : Confirm on-target effects via gene knockdown or competitive binding assays .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Control : Implement flow chemistry for exothermic steps (e.g., acyl chloride formation) to enhance safety and consistency .
  • Catalyst Optimization : Screen immobilized catalysts (e.g., polymer-supported Pd) for reusable systems, reducing costs.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.